molecular formula C23H27N3O8S2 B2872725 2-(4-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate CAS No. 1351658-33-7

2-(4-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate

Cat. No.: B2872725
CAS No.: 1351658-33-7
M. Wt: 537.6
InChI Key: MTEUHTWKQPOLMK-UHFFFAOYSA-N
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Description

2-(4-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C23H27N3O8S2 and its molecular weight is 537.6. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones Compounds similar to the specified chemical have been characterized for their hydrogen-bonding patterns, which are crucial in understanding molecular interactions and stability. This understanding is vital for the development of new pharmaceuticals (Balderson et al., 2007).

Potential Anticancer Activity Novel sulfones, structurally related to the compound , have been synthesized and evaluated for their in vitro anticancer activity. These findings highlight the potential of such compounds in cancer research (Bashandy et al., 2011).

Wound-Healing Potential A study evaluating 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives demonstrated significant wound healing in vivo, suggesting the therapeutic potential of related compounds in regenerative medicine (Vinaya et al., 2009).

In Silico Molecular Docking Screenings Novel pyridine derivatives have been subjected to in silico molecular docking screenings to evaluate their interaction with target proteins. These studies aid in the understanding of molecular mechanisms and the development of new drugs (Flefel et al., 2018).

Electrochemical Synthesis Research into the electrochemical synthesis of arylthiobenzazoles, involving compounds similar to the one , opens avenues for novel synthetic methods in chemistry (Amani & Nematollahi, 2012).

Properties

IUPAC Name

oxalic acid;2-[4-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperazin-1-yl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2.C2H2O4/c25-19(20-4-3-15-29-20)16-22-11-13-23(14-12-22)21(26)17-5-7-18(8-6-17)30(27,28)24-9-1-2-10-24;3-1(4)2(5)6/h3-8,15H,1-2,9-14,16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEUHTWKQPOLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC(=O)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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